
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cycloheptyl group attached to a urea moiety, which is further connected to a propionylpiperidinyl group. Its complex structure allows it to interact with various biological systems, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a propionyl group, followed by the introduction of the cycloheptyl group. The final step involves the formation of the urea linkage. Common reagents used in these reactions include propionyl chloride, cycloheptylamine, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.
化学反応の分析
Types of Reactions
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or interact with receptors in the nervous system, influencing neurotransmission.
類似化合物との比較
1-Cycloheptyl-3-(1-propionylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Known for its role as a soluble epoxide hydrolase inhibitor.
1-Aryl-3-(1-acylpiperidin-4-yl)urea: Studied for its inhibitory effects on various enzymes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
特性
分子式 |
C16H29N3O2 |
|---|---|
分子量 |
295.42 g/mol |
IUPAC名 |
1-cycloheptyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H29N3O2/c1-2-15(20)19-11-9-14(10-12-19)18-16(21)17-13-7-5-3-4-6-8-13/h13-14H,2-12H2,1H3,(H2,17,18,21) |
InChIキー |
VEXSVFHEOLIFHA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



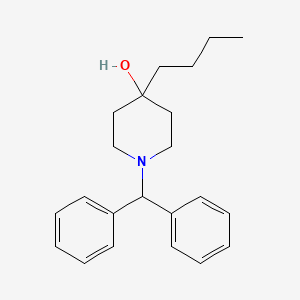

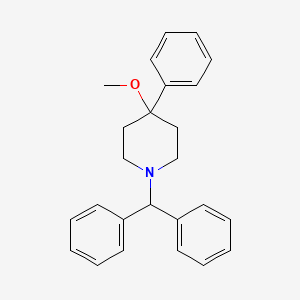
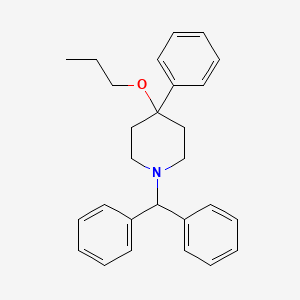
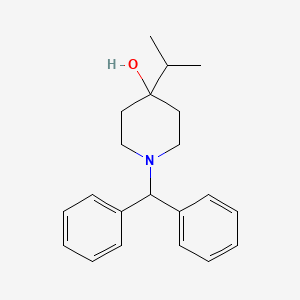

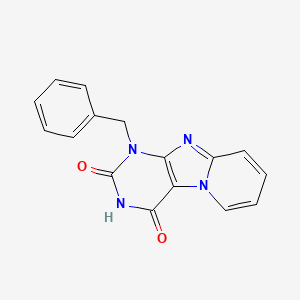
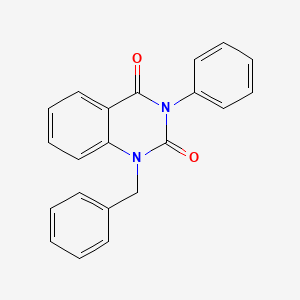
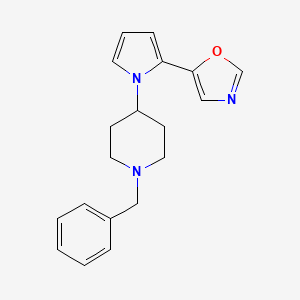
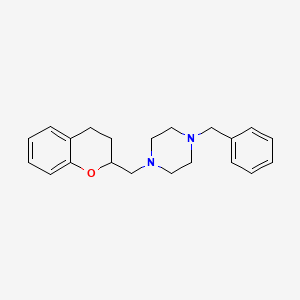
![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)

